Cas no 62078-01-7 (4-Quinolinecarbothioamide, 6-methyl-2-pentyl-)

4-Quinolinecarbothioamide, 6-methyl-2-pentyl- structure
62078-01-7 structure
Product Name:4-Quinolinecarbothioamide, 6-methyl-2-pentyl-
CAS No:62078-01-7
MF:C16H20N2S
MW:272.408402442932
CID:458905
PubChem ID:13245261
Update Time:2025-04-19

4-Quinolinecarbothioamide, 6-methyl-2-pentyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinecarbothioamide, 6-methyl-2-pentyl-
    • 6-methyl-2-pentylquinoline-4-carbothioamide
    • 62078-01-7
    • DTXSID30531599
    • Inchi: 1S/C16H20N2S/c1-3-4-5-6-12-10-14(16(17)19)13-9-11(2)7-8-15(13)18-12/h7-10H,3-6H2,1-2H3,(H2,17,19)
    • InChI Key: ZPSZWXSIAYNREO-UHFFFAOYSA-N
    • SMILES: S=C(C1=CC(CCCCC)=NC2C=CC(C)=CC=21)N

Computed Properties

  • Exact Mass: 272.1349
  • Monoisotopic Mass: 272.13471982g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 71Ų

Experimental Properties

  • PSA: 38.91
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